DL-Serine

Overview

Description

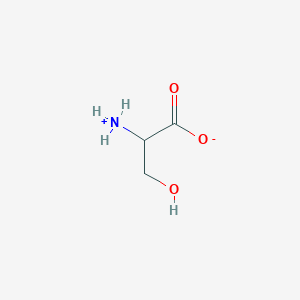

DL-Serine (CAS 302-84-1) is a non-essential amino acid and a racemic mixture of D-serine and L-serine isomers. It appears as an odorless white crystalline powder with the molecular formula C₃H₇NO₃ and a molecular weight of 105.09 g/mol . Structurally, it contains a hydroxyl group (-OH) on its β-carbon, distinguishing it from simpler amino acids like glycine. This compound is widely utilized in biochemical research, pharmaceuticals (e.g., peptide synthesis and neuromodulation), and industrial applications such as perovskite solar cell stabilization .

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis remains a foundational approach for DL-serine production, particularly in early industrial applications. Traditional methods involve the condensation of glycine derivatives with formaldehyde under alkaline conditions. For instance, acetylglycine reacts with formaldehyde in a basic medium (pH 9–11) at temperatures below 30°C to form N-acetyl-DL-serine, which is subsequently hydrolyzed to yield this compound . This method achieves yields of 50–70%, though it requires stringent pH control and generates byproducts such as acetate .

A modified approach employs chloroacetylglycine as a starting material, enabling a two-step process:

-

Alkaline Condensation : Chloroacetylglycine reacts with formaldehyde at elevated temperatures (50–60°C) to form an intermediate.

-

Acid Hydrolysis : The intermediate undergoes hydrolysis with hydrochloric acid, producing this compound with reduced byproduct formation .

Key Data Table: Chemical Synthesis Parameters

| Parameter | Value Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | 25–60°C | 50–70 | 85–90 |

| pH | 9–11 | – | – |

| Hydrolysis Time | 4–6 hours | – | 90–95 |

While cost-effective, these methods face criticism for environmental impact due to solvent waste and energy-intensive steps .

Enzymatic Catalysis Approaches

Enzymatic methods have emerged as sustainable alternatives, leveraging serine hydroxymethyltransferase (SHMT) and amino acid racemases. A patented two-step enzymatic process illustrates this paradigm :

Step 1: Stereospecific Synthesis

Glycine and formaldehyde are converted to L-serine using SHMT in the presence of pyridoxal phosphate (PLP). The reaction occurs at 37°C and pH 7.5, achieving >90% conversion efficiency .

Step 2: Racemization

L-serine is treated with amino acid racemase, which catalyzes the interconversion of L- and D-serine. Optimal conditions (pH 8.0, 40°C) yield this compound with 98% optical purity .

Advantages :

-

Sustainability : Aqueous reaction media reduce solvent use.

-

Specificity : Enzymes minimize unwanted byproducts.

Limitations :

-

Enzyme Cost : High purity enzymes increase production costs.

-

Substrate Inhibition : Excess formaldehyde inhibits SHMT activity .

Industrial-Scale Production Strategies

Industrial methods prioritize scalability and cost efficiency. A notable patent (CN102559834A) describes a hybrid enzymatic-resin separation process :

-

Acylation : this compound is acetylated to N-acetyl-DL-serine using acetic anhydride in alkaline conditions (pH 9–11).

-

Enzymatic Hydrolysis : D-aminoacylase selectively hydrolyzes N-acetyl-D-serine at 38–39°C, leaving N-acetyl-L-serine intact .

-

Resin Separation : Strong acidic cationic resins (e.g., 732-cationic resin) separate D-serine from unhydrolyzed N-acetyl-L-serine, achieving 99% purity .

-

Recycling : Unhydrolyzed N-acetyl-DL-serine is reintroduced into the hydrolysis step, improving raw material utilization to 95% .

Data Table: Industrial Process Metrics

| Step | Temperature (°C) | pH | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acylation | 25–30 | 9–11 | – | – |

| D-Aminoacylase Hydrolysis | 38–39 | 7.9–8.2 | 42 | 99 |

| Resin Separation | Ambient | 6.9–7.2 | – | 99 |

This method reduces waste by 40% compared to traditional techniques, underscoring its industrial viability .

Comparative Analysis of Preparation Methods

Efficiency and Sustainability :

-

Chemical Synthesis : High yield (70%) but low environmental compatibility.

-

Enzymatic Catalysis : Moderate yield (60–70%) with superior sustainability.

-

Industrial Hybrid Methods : Balanced yield (85–90%) and minimal waste .

Cost Considerations :

| Method | Enzyme/Reagent Cost | Energy Consumption |

|---|---|---|

| Chemical Synthesis | Low | High |

| Enzymatic Catalysis | High | Moderate |

| Industrial Hybrid | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions: Serine undergoes various chemical reactions, including:

Oxidation: Serine can be oxidized to form serine aldehyde.

Reduction: Hydrogenation of serine produces serinol.

Substitution: Serine can participate in substitution reactions, such as the formation of phosphoserine through phosphorylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Phosphorylation reactions often use adenosine triphosphate (ATP) as a phosphate donor.

Major Products:

Oxidation: Serine aldehyde.

Reduction: Serinol.

Substitution: Phosphoserine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neurological Disorders

DL-Serine is implicated in the treatment of several neurological conditions. It acts as a co-agonist at the NMDA receptor, which is crucial for synaptic plasticity and memory function. Research indicates that D-serine (the D-enantiomer of this compound) may have therapeutic potential in conditions such as schizophrenia and Alzheimer's disease by modulating glutamatergic neurotransmission . A study highlighted the role of D-serine in improving cognitive functions in patients with schizophrenia, suggesting its utility as an adjunct therapy .

1.2 Cognitive Enhancement

this compound supplementation has been explored for enhancing cognitive functions. Animal studies demonstrate that it can improve memory and learning capabilities, potentially benefiting individuals with cognitive impairments or age-related decline .

Cosmetic Applications

2.1 Skin Care Products

this compound is utilized in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. It is often included in products aimed at improving skin hydration and elasticity, making it a valuable ingredient in anti-aging formulations . The compound's ability to promote skin health aligns with growing consumer demand for effective cosmeceuticals.

4.1 Nutritional Supplementation

this compound is increasingly recognized for its nutritional benefits, particularly as a dietary supplement aimed at improving overall health. It plays a role in protein synthesis and is vital for various metabolic processes . The growing awareness of amino acids' health benefits has led to increased demand for serine-based supplements.

Case Studies

Case Study 1: Cognitive Function Improvement

A clinical trial involving patients with schizophrenia assessed the effects of D-serine supplementation on cognitive performance. Results indicated significant improvements in working memory tasks compared to placebo groups, highlighting its potential as a therapeutic agent .

Case Study 2: Biocompatibility of Poly-DL-Serine Hydrogels

In a comparative study of poly-DL-serine hydrogels versus traditional polyethylene glycol hydrogels, poly-DL-serine exhibited superior anti-inflammatory properties and reduced foreign-body response after implantation in murine models over a period of several months .

Mechanism of Action

Serine is similar to other amino acids like glycine, cysteine, and threonine:

Glycine: Simplest amino acid with a hydrogen side chain.

Cysteine: Contains a thiol group, making it more reactive.

Threonine: Similar structure but with an additional methyl group.

Uniqueness:

Comparison with Similar Compounds

Physicochemical Properties

DL-Serine exhibits distinct physicochemical behaviors compared to homologous amino acids, as demonstrated in aqueous electrolyte systems and solvation studies:

Key Findings :

- This compound shows the highest stability in aqueous K₂SO₄ due to favorable dipole-dipole interactions and cavity formation .

- Its smaller dipole moment (11.10 D) compared to glycine (15.7 D) and DL-alanine (15.9 D) reduces electrostatic repulsion, enhancing solubility in polar solvents .

Bacteriostatic Effects

This compound inhibits microbial growth but differs in potency compared to other amino acids:

Table 2: Inhibitory Effects on Micrococcus pyogenes in Cream Fillings

| Compound | Inhibition Rank | Notes |

|---|---|---|

| Thioglycolic acid | 1 | Strongest inhibitor |

| This compound | 2 | Efficacy varies with medium composition |

| L-Cysteine | 3 | Reduced activity in egg-containing media |

| Glycine | 4 | Weakest inhibitor |

Key Findings :

- This compound’s inhibition is context-dependent: least effective in milk-and-egg fillings but potent in milk-only systems .

- Both D- and L-isomers contribute to bacteriostatic activity, unlike glycine, which lacks stereochemical complexity .

Enzymatic Deamination

In Lactobacillus casei, this compound deamination is pH-dependent and influenced by redox conditions:

- Optimal pH : 8.3 under aerobic conditions, with reduced activity at lower pH (5.4) .

- Redox Modulation : Anaerobic conditions (nitrogen gassing) and cysteine addition enhance deamination by 20–30% compared to aerobic settings .

Solar Cell Stabilization

This compound hydrazide hydrochloride improves formamidine-rich perovskite solar cell stability by suppressing ion migration, outperforming additives like benzylhydrazine .

Nephrotoxicity and Protection

This compound shares nephrotoxic similarities with polymyxin A but is counteracted by methionine and other amino acids, unlike glycine or alanine .

Critical Analysis of Divergent Findings

- Batch Variability : Deamination activity in Lactobacillus casei varies between cell batches, likely due to differences in physiological states at harvest .

- Isomer-Specific Effects : Both D- and L-serine isomers inhibit bacterial growth, contrasting with compounds like L-cysteine, where stereochemistry dictates activity .

Biological Activity

DL-Serine, a compound consisting of both D-serine and L-serine, plays a significant role in various biological processes, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is an amino acid that serves as a precursor for proteins and is involved in several metabolic pathways. The D-isomer, D-serine, is particularly noteworthy for its function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. L-serine, on the other hand, is vital for synthesizing other amino acids and neurotransmitters.

D-serine acts primarily by modulating NMDA receptor activity. It enhances the receptor's response to glutamate, facilitating synaptic transmission and plasticity. The synthesis of D-serine from L-serine is catalyzed by the enzyme serine racemase (SR) , while its degradation occurs through D-amino acid oxidase (DAAO) . This balance between synthesis and degradation is critical for maintaining appropriate levels of D-serine in the brain .

Schizophrenia and Related Disorders

Numerous studies have investigated the efficacy of D-serine in treating schizophrenia. Clinical trials have demonstrated that high doses (60 mg/kg/day) can significantly improve cognitive function and reduce both positive and negative symptoms associated with schizophrenia. A meta-analysis indicated that higher doses correlate with greater improvements in symptoms, particularly in patients with treatment-resistant forms .

Table 1: Summary of Clinical Studies on D-Serine for Schizophrenia

| Study Type | Dosage (mg/kg/day) | Duration | Outcome |

|---|---|---|---|

| Open-label study | 60 | 4 weeks | Improved neurocognitive function |

| Double-blind placebo-controlled trial | 60 | 16 weeks | Significant improvement in negative symptoms |

| High-risk group study | 120 | 12 weeks | Significant improvement in prodromal symptoms |

Case Studies

- Cognitive Enhancement : In a double-blind study involving patients with schizophrenia, administration of D-serine at 60 mg/kg/day resulted in significant enhancements in cognitive performance as measured by the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MCCB) scale. Improvements were noted particularly in attention and working memory tasks .

- Antidepressant Effects : Research has also highlighted the antidepressant-like effects of D-serine in rodent models. In behavioral tests such as the forced swim test, D-serine administration led to decreased immobility times, suggesting enhanced mood and reduced depressive behaviors .

Safety Profile

D-serine has been shown to be safe at doses up to 250 mg/kg in animal studies, with no significant adverse effects reported at lower doses used in human trials . However, caution is advised at higher doses due to potential renal effects observed in some patients.

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Record name | serine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Serine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25821-52-7 | |

| Record name | L-Serine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID301031857, DTXSID60883230 | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.6 g/cu cm @ 22 °C | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg] | |

| Record name | L-Serine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |

CAS No. |

56-45-1, 6898-95-9 | |

| Record name | L-Serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | serine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Serine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-3-hydroxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/452VLY9402 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C (decomposes), 228 °C | |

| Record name | Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-SERINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Serine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.